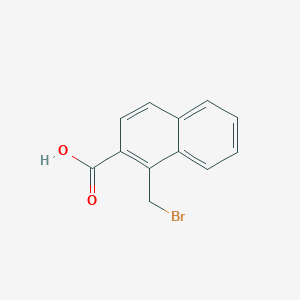1-(Bromomethyl)naphthalene-2-carboxylic acid
CAS No.:
Cat. No.: VC17670434
Molecular Formula: C12H9BrO2
Molecular Weight: 265.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H9BrO2 |
|---|---|
| Molecular Weight | 265.10 g/mol |
| IUPAC Name | 1-(bromomethyl)naphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H9BrO2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6H,7H2,(H,14,15) |
| Standard InChI Key | PACSXEQDKRJIHB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2CBr)C(=O)O |
Introduction
Structural and Molecular Characteristics
The naphthalene core of 1-(bromomethyl)naphthalene-2-carboxylic acid provides a rigid aromatic framework, while the bromomethyl and carboxylic acid groups introduce distinct electronic and steric effects. The bromomethyl group () is a potent leaving group, enabling nucleophilic substitution reactions, whereas the carboxylic acid () facilitates hydrogen bonding and salt formation.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 87262-95-1 | |
| Molecular Formula | ||
| Molecular Weight | 265.10 g/mol | |
| Density | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Comparative analysis with related compounds, such as 1-(bromomethyl)naphthalene (CAS 3163-27-7), reveals that the addition of the carboxylic acid group significantly alters physicochemical properties. For instance, 1-(bromomethyl)naphthalene has a melting point of 52–55°C , but this value is expected to increase in the carboxylic acid derivative due to intermolecular hydrogen bonding .
Synthesis and Production Methods
The synthesis of 1-(bromomethyl)naphthalene-2-carboxylic acid typically involves bromination of a methyl-substituted naphthalene precursor followed by oxidation to introduce the carboxylic acid group. A plausible route includes:
-
Bromination: Reaction of 2-methylnaphthalene with (NBS) under radical-initiated conditions to yield 1-(bromomethyl)naphthalene .
-
Oxidation: Subsequent oxidation of the methyl group adjacent to the bromine using a strong oxidizing agent like potassium permanganate () in acidic or basic media to form the carboxylic acid .
Challenges in Synthesis:
-
Regioselectivity: Ensuring bromination occurs exclusively at the 1-position requires careful control of reaction conditions, such as temperature and solvent polarity.
-
Oxidation Efficiency: Over-oxidation of the naphthalene ring or incomplete conversion of the methyl group may necessitate purification steps like recrystallization or chromatography .
Chemical Reactivity and Derivative Formation
The bromomethyl and carboxylic acid groups enable diverse chemical transformations:
Nucleophilic Substitution
The bromomethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) to form derivatives. For example:
Such reactions are critical in drug design, where amine-containing side chains enhance bioavailability .
Esterification and Amidation
The carboxylic acid can be converted to esters or amides using alcohols or amines, respectively:
These derivatives are valuable in polymer chemistry and prodrug formulations .
Table 2: Common Reactions and Applications
| Reaction Type | Reagents/Conditions | Products/Applications |
|---|---|---|
| Substitution | , DMSO | Azide derivatives for click chemistry |
| Esterification | , ethanol | Esters for plasticizers |
| Amidation | , | Amides for drug delivery |
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
The compound’s bifunctional reactivity makes it a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For instance, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling can yield biaryl structures common in anticancer agents .
Polymer Additives
Incorporation into polymers enhances thermal stability. For example, copolymerization with styrene derivatives produces materials with improved glass transition temperatures () .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume